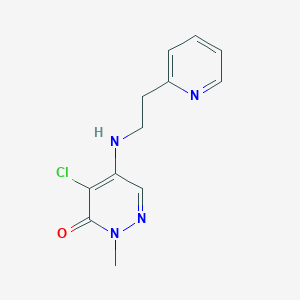

4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one

Description

Properties

Molecular Formula |

C12H13ClN4O |

|---|---|

Molecular Weight |

264.71 g/mol |

IUPAC Name |

4-chloro-2-methyl-5-(2-pyridin-2-ylethylamino)pyridazin-3-one |

InChI |

InChI=1S/C12H13ClN4O/c1-17-12(18)11(13)10(8-16-17)15-7-5-9-4-2-3-6-14-9/h2-4,6,8,15H,5,7H2,1H3 |

InChI Key |

NEWVXRCORNLBEH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)NCCC2=CC=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyridazine.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods may involve large-scale batch reactors with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridazinones.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes.

Receptor Binding: May bind to certain biological receptors.

Medicine

Drug Development: Investigated for potential therapeutic effects in various diseases.

Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 5

Amino Group Modifications

- 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one (): Methylamino at position 5. Simpler structure with reduced steric bulk compared to the main compound. Likely lower binding affinity to bromodomains due to the absence of aromatic/hydrophobic interactions .

- 4-Chloro-2-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyridazin-3(2H)-one (): Tetrahydroisoquinolinylamino substituent. Demonstrates potent inhibition of BPTF bromodomain (IC₅₀ = 0.2 μM) due to π-π stacking and hydrogen bonding with the acetyl-lysine binding pocket . The rigid, bicyclic structure enhances target selectivity compared to the flexible ethylpyridyl group in the main compound.

- 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one (): 4-Methoxyphenylethylamino and bromopentyl groups. Acts as an α1-adrenoceptor antagonist (IC₅₀ = 12 nM) with improved pharmacokinetics due to the hydrophobic pentyl chain . Crystal structure reveals intramolecular hydrogen bonds (N–H⋯O) stabilizing the active conformation .

Ether vs. Amino Linkages

- 4-Chloro-2-methyl-5-((6-methylpyridin-3-yl)oxy)pyridazin-3(2H)-one (): Ether linkage (O) instead of an amino group (NH).

Substituent Variations at Position 2

- 4-Chloro-5-dimethylamino-2-phenylpyridazin-3(2H)-one (): Phenyl at position 2 instead of methyl. Increased aromaticity may enhance stacking interactions but reduce solubility .

- 4-Chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]pyridazin-3-one (): 4-Methoxyphenyl and pyrrolidinylmethylamino groups. The methoxy group improves membrane permeability, while the pyrrolidine enhances solubility .

Key Structure-Activity Relationships (SAR)

Position 5: Aromatic/hydrophobic groups (e.g., tetrahydroisoquinolinyl, pyridinylethyl) enhance bromodomain binding. Alkyl chains (e.g., bromopentyl) improve α1-adrenoceptor antagonism by increasing lipophilicity.

Position 2 :

- Methyl balances solubility and steric effects.

- Aromatic substituents (e.g., phenyl) may reduce solubility but enhance target engagement.

Biological Activity

4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyridazine ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways. Allosteric modulation is a notable mechanism where the compound alters receptor activity without directly blocking the active site.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit notable antibacterial properties. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of similar pyridazine derivatives have been explored extensively. For example, compounds containing a pyridazine core have been reported to inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells, with IC50 values indicating effective cytotoxicity .

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Animal Models : In vivo studies using murine models have shown that administration of this compound led to tumor regression in xenograft models, supporting its therapeutic efficacy against certain cancers.

Data Tables

| Biological Activity | MIC/IC50 Values | Target Pathogen/Cancer Cell Line |

|---|---|---|

| Antibacterial | 3.125 μg/mL | Staphylococcus aureus |

| Anticancer | 0.36 μM | HeLa Cells |

| Anticancer | 1.8 μM | A375 Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.